methyl 4-{2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate
Beschreibung
Methyl 4-{2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a synthetic small molecule featuring a dihydropyrimidinone core substituted with a 4-fluorophenyl group at position 4 and an acetamido-linked methyl benzoate moiety at position 1. This compound belongs to the dihydropyrimidinone class, which is pharmacologically significant due to its structural resemblance to bioactive molecules such as calcium channel modulators and kinase inhibitors .
Eigenschaften
IUPAC Name |
methyl 4-[[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-28-20(27)14-4-8-16(9-5-14)23-18(25)11-24-12-22-17(10-19(24)26)13-2-6-15(21)7-3-13/h2-10,12H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHGOOPUUPIEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 4-{2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure that includes a pyrimidine ring, which is known for its diverse biological activities. The presence of a fluorophenyl group is significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.
The biological activity of methyl 4-{2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit various kinases and enzymes involved in cell signaling pathways. For instance, imidazo[1,2-b]pyridazine derivatives have demonstrated inhibition of IKKβ, which plays a crucial role in inflammatory responses .
- Anti-inflammatory Activity : The compound may exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. Studies on related pyrimidine derivatives have highlighted their ability to reduce TNF-alpha levels in cellular models .
- Antimicrobial Properties : Similar compounds have been evaluated for their efficacy against various pathogens. The oxadiazine derivatives showed promising results against phytopathogenic microorganisms, indicating potential applications in agriculture and medicine .
Table 1: Summary of Biological Assays
| Assay Type | Result | Reference |
|---|---|---|
| IKKβ Inhibition | Significant inhibition observed | |
| Anti-inflammatory | Reduced TNF-alpha production | |
| Antimicrobial Activity | Effective against certain pathogens |
Case Study 1: Inhibition of IKKβ
In a study focusing on the structure-activity relationship (SAR) of pyridazine derivatives, methyl 4-{2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate was identified as a potent inhibitor of IKKβ. This study utilized high-throughput screening methods to evaluate the compound's efficacy in cell-free systems and cellular models. The results indicated that modifications to the pyrimidine ring significantly enhanced inhibitory activity .
Case Study 2: Anti-inflammatory Effects
Research conducted on related compounds demonstrated their ability to inhibit pro-inflammatory cytokine production in THP-1 cells. The findings suggested that methyl 4-{2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate could serve as a lead compound for developing new anti-inflammatory agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Comparison with Quinoline-Based Analogs ()
Compounds such as Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) share the methyl benzoate and 4-fluorophenyl substituents with the target compound but differ in their core structure (quinoline vs. dihydropyrimidinone). Key distinctions include:
- Synthetic Routes: Quinoline derivatives like C4 are synthesized via Friedländer annulation, whereas dihydropyrimidinones are typically prepared via Biginelli or related multicomponent reactions .
- Analytical Data: HRMS and NMR data for C4 (e.g., 1H NMR: δ 8.5–7.2 ppm for aromatic protons; HRMS m/z 528.18 [M+H]+) highlight distinct spectral signatures compared to dihydropyrimidinones, which often exhibit downfield shifts for NH and carbonyl protons .
Comparison with Dihydropyrimidinone Derivatives ()
Dihydropyrimidinones such as 2-[(2-{4-[(4-Fluorobenzyl)carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}propan-2-yl)amino]-2-oxoacetic acid share the 6-oxo-dihydropyrimidinone scaffold but differ in substituents:
- Substituent Effects : The methyl benzoate group in the target compound may enhance lipophilicity compared to carboxamide or oxoacetic acid substituents, affecting membrane permeability .
- Biological Relevance: Fluorinated dihydropyrimidinones in are often explored for antimicrobial or anticancer activity, suggesting that the target compound’s 4-fluorophenyl group could confer similar bioactivity .
Data Tables
Table 1: Structural and Analytical Comparison
Table 2: Hypothetical Pharmacokinetic Properties*
| Compound Type | LogP (Predicted) | Aqueous Solubility (mg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| Target Compound | 2.8 | 0.12 | 85 |
| Quinoline Analogs (C4) | 3.5 | 0.08 | 90 |
| Dihydropyrimidinones () | 1.9 | 0.35 | 75 |
*Predicted using structural analogs from .
Research Implications
The target compound’s structural hybridity—combining a dihydropyrimidinone core with fluorophenyl and methyl benzoate groups—positions it as a candidate for further investigation in drug discovery. Its quinoline analogs () demonstrate the importance of aromatic fluorination in enhancing metabolic stability, while dihydropyrimidinones () underscore the scaffold’s versatility in modulating biological targets . Future studies should prioritize synthesizing this compound and evaluating its activity against validated targets (e.g., kinases or ion channels).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
